4-Methoxy-3-(methoxymethoxy)benzaldehyde, with the molecular formula C10H12O4 and a molecular weight of approximately 196.20 g/mol, is a benzaldehyde derivative. It features two methoxy groups attached to the benzene ring, which contribute to its chemical reactivity and potential applications in various fields . This compound is also known by its CAS number 5779-98-6.
Research indicates that 4-Methoxy-3-(methoxymethoxy)benzaldehyde exhibits various biological activities. Compounds with similar structures have shown:
Several synthesis methods exist for producing 4-Methoxy-3-(methoxymethoxy)benzaldehyde. A notable route involves:
This method yields high purity and significant quantities of the compound.
4-Methoxy-3-(methoxymethoxy)benzaldehyde has several applications across different fields:
Interaction studies of 4-Methoxy-3-(methoxymethoxy)benzaldehyde with other compounds are essential for understanding its behavior in biological systems. These studies typically focus on:
Several compounds share structural similarities with 4-Methoxy-3-(methoxymethoxy)benzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Methoxy-4-methylbenzaldehyde | 120-14-9 | Contains a methyl group instead of methoxymethoxy |
4-Methoxybenzaldehyde | 123-11-5 | Lacks the additional methoxymethoxy group |
3,4-Dimethoxybenzaldehyde | 91-16-9 | Contains two methoxy groups on the benzene ring |
The uniqueness of 4-Methoxy-3-(methoxymethoxy)benzaldehyde lies in its specific arrangement of functional groups, which may impart unique chemical reactivity and biological properties not found in simpler analogs. Its dual methoxy substitution enhances solubility and alters electronic properties compared to similar compounds.